CDK4 Enzymatic Potency Advantage vs. Intra-Class Analog CDK4/6-IN-8 (Compound 7p)
Cdk4/6-IN-7 demonstrates a 3.2-fold improvement in CDK4 enzymatic inhibition compared to its closest structural analog, CDK4/6-IN-8 (compound 7p), when tested in the same in vitro kinase assay [1]. This difference is substantial enough to impact target engagement at lower concentrations, reducing the risk of off-target effects at efficacious doses [1].
| Evidence Dimension | CDK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.58 nM [1] |
| Comparator Or Baseline | CDK4/6-IN-8 (compound 7p): 5.01 nM [1] |
| Quantified Difference | 3.2-fold lower IC50 for Cdk4/6-IN-7 |
| Conditions | In vitro CDK4 kinase assay, conditions as reported in the primary paper [1] |
Why This Matters
A 3.2-fold boost in CDK4 potency can enable lower effective dosing, potentially widening the therapeutic window relative to a less potent analog.
- [1] Liang, J.-W., Li, W.-Q., Nian, Q.-Y., Xie, S.-H., Yang, L., & Meng, F.-H. (2022). Synthesis and identification of a novel skeleton of N-(pyridin-3-yl) proline as a selective CDK4/6 inhibitor with anti-breast cancer activities. Bioorganic Chemistry, 119, 105547. View Source
